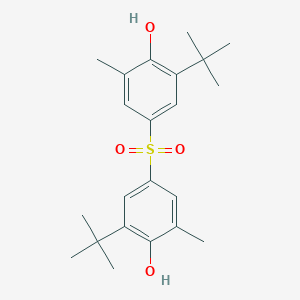
4,4'-Sulfonylbis(2-tert-butyl-6-methylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Sulfonylbis(2-tert-butyl-6-methylphenol) is an organic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and plastics. The compound’s structure consists of two phenolic rings connected by a sulfonyl group, with tert-butyl and methyl substituents enhancing its stability and effectiveness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfonylbis(2-tert-butyl-6-methylphenol) typically involves the reaction of 2-tert-butyl-6-methylphenol with sulfuryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl linkage between the phenolic rings. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of 4,4’-Sulfonylbis(2-tert-butyl-6-methylphenol) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Sulfonylbis(2-tert-butyl-6-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like aluminum chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted phenolic compounds.
Applications De Recherche Scientifique
4,4’-Sulfonylbis(2-tert-butyl-6-methylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Widely used in the stabilization of plastics, rubbers, and other materials to enhance their durability and lifespan.
Mécanisme D'action
The antioxidant properties of 4,4’-Sulfonylbis(2-tert-butyl-6-methylphenol) are attributed to its ability to donate hydrogen atoms from the phenolic groups, neutralizing free radicals and preventing oxidative damage. The sulfonyl group enhances the stability of the compound, allowing it to effectively scavenge reactive oxygen species. The molecular targets include various free radicals and reactive oxygen species, and the pathways involved are primarily related to the inhibition of oxidative chain reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 4,4’-Methylenebis(6-tert-butyl-o-cresol)
- 6-tert-Butyl-2,4-dimethylphenol
Uniqueness
4,4’-Sulfonylbis(2-tert-butyl-6-methylphenol) is unique due to the presence of the sulfonyl group, which provides enhanced stability and effectiveness as an antioxidant compared to similar compounds with methylene linkages. The tert-butyl and methyl substituents further contribute to its stability and reactivity, making it a preferred choice in various industrial applications.
Propriétés
Numéro CAS |
65955-34-2 |
|---|---|
Formule moléculaire |
C22H30O4S |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
2-tert-butyl-4-(3-tert-butyl-4-hydroxy-5-methylphenyl)sulfonyl-6-methylphenol |
InChI |
InChI=1S/C22H30O4S/c1-13-9-15(11-17(19(13)23)21(3,4)5)27(25,26)16-10-14(2)20(24)18(12-16)22(6,7)8/h9-12,23-24H,1-8H3 |
Clé InChI |
KCIWNQINDXCPAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C(C)(C)C)S(=O)(=O)C2=CC(=C(C(=C2)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


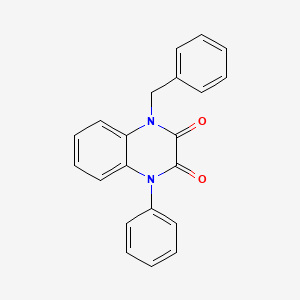
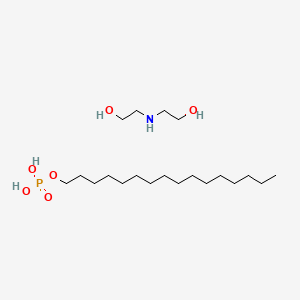
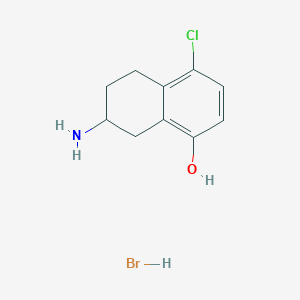


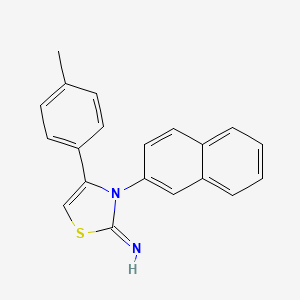
![5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol](/img/structure/B14479771.png)
![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite](/img/structure/B14479775.png)

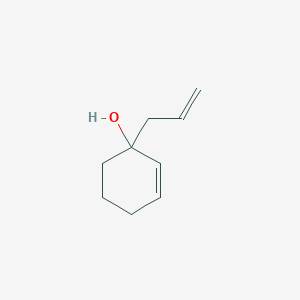

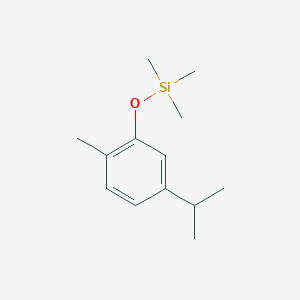
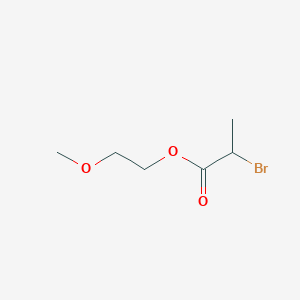
![11-methyl-11H-benzo[a]fluorene](/img/structure/B14479801.png)
